(2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenyl)boronic acid
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Overview
Description
(2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a cyclopropyl group, a pyrazolyl moiety, and a phenyl ring, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: A mixture of water and an organic solvent (e.g., toluene or ethanol)
Temperature: Typically between 80-100°C
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the boronic acid group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride; performed in an alcohol solvent like methanol at low temperatures.
Substitution: Various nucleophiles (e.g., amines, alcohols); reactions often conducted in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions include phenol derivatives, hydroxyl compounds, and substituted aryl compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
(2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The compound’s unique structure allows it to modulate various biological pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(4-(1H-Pyrazol-1-yl)phenyl)boronic acid: Similar structure but lacks the cyclopropyl group, affecting its reactivity and applications.
(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid:
Uniqueness
(2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenyl)boronic acid stands out due to its cyclopropyl group, which imparts unique steric and electronic effects. These effects enhance its reactivity and make it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C12H13BN2O2 |
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Molecular Weight |
228.06 g/mol |
IUPAC Name |
(2-cyclopropyl-4-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H13BN2O2/c16-13(17)12-5-4-10(15-7-1-6-14-15)8-11(12)9-2-3-9/h1,4-9,16-17H,2-3H2 |
InChI Key |
UTKWFGDLZURFSF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2C=CC=N2)C3CC3)(O)O |
Origin of Product |
United States |
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